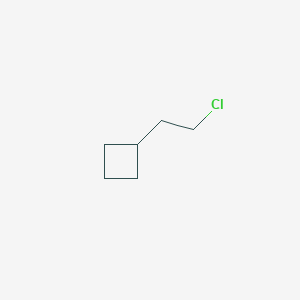

(2-Chloroethyl)cyclobutane

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11Cl |

|---|---|

Molecular Weight |

118.60 g/mol |

IUPAC Name |

2-chloroethylcyclobutane |

InChI |

InChI=1S/C6H11Cl/c7-5-4-6-2-1-3-6/h6H,1-5H2 |

InChI Key |

XUKUDFZGISHKES-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CCCl |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 2 Chloroethyl Cyclobutane and Its Derivatives

Direct Synthesis Approaches

Direct approaches involve the modification of a cyclobutane (B1203170) core to introduce the desired (2-chloroethyl) side chain or related functionalities. These methods are advantageous when the cyclobutane starting material is readily accessible.

Alkylation Reactions Utilizing Chloroethyl Moieties

The introduction of a chloroethyl group onto a cyclobutane ring can be achieved through alkylation reactions. A notable strategy involves the C–H functionalization of cyclobutane precursors. For instance, a diastereoselective synthesis of a cyclobutane hydroxy acid has been reported, which utilizes a double-alkylation reaction. In this scalable method, the dianion of 4-methoxyphenylacetic acid is treated with epichlorohydrin, yielding the hydroxy acid product as a single diastereomer. acs.org This approach, guided by a magnesium chelate that templates the final ring-closing alkylation, provides a functionalized cyclobutane that could be a precursor for introducing a chloroethyl moiety through subsequent transformations. acs.org Palladium-catalyzed C(sp3)–H arylation has also been demonstrated on cyclobutane scaffolds, directed by various functional groups, including native tertiary alkylamines, offering a pathway to functionalized cyclobutanes. chemrxiv.org

Preparation from Specific Acrolein and Halogenated Precursors

While direct alkylation is one route, constructing the cyclobutane ring with the desired functionality already incorporated or masked is a powerful alternative. An enantioselective [2+2] cycloaddition of unactivated alkenes with α-acyloxyacroleins can be employed to build the cyclobutane skeleton. mdpi.com This organocatalytic protocol allows for the construction of nitrocyclobutanes with four contiguous stereocenters, demonstrating high diastereo- and enantiomeric control. mdpi.com The resulting functionalized cyclobutane can then be chemically modified to yield the target (2-chloroethyl) derivative.

Cyclobutane Ring Formation Strategies

Building the strained four-membered ring is often the most critical and challenging step in the synthesis of cyclobutane derivatives. Several powerful strategies have been developed for this purpose.

[2+2] Cycloaddition Reactions (e.g., Keteniminium Salts and Olefins)

The [2+2] cycloaddition is arguably the most widely used method for synthesizing cyclobutane rings. nih.govnih.gov A particularly effective variant of this reaction involves the cycloaddition of keteniminium salts with olefins. nih.govkib.ac.cn Keteniminium ions, which are nitrogen analogues of ketenes, exhibit high reactivity towards π-systems and are more active than ketenes themselves. nih.govnih.gov

This method is highly effective for producing cyclobutanones, which are versatile intermediates that can be further elaborated. nih.gov The reaction can be performed as an intermolecular thermal cycloaddition between an alkene and a keteniminium salt, generated in situ from tertiary amides or α-chloroenamines. nih.govdaneshyari.com The process has been adapted to flow chemistry, allowing for the rapid and mild synthesis of 2-substituted cyclobutanones from keteniminium salts and ethylene (B1197577) gas with good to excellent yields. rsc.org The scope of this reaction is broad, with various functionalized cyclobutanones and cyclobutylamines being accessible through both inter- and intramolecular cycloadditions. kib.ac.cnacs.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference(s) |

| Keteniminium Salt | Olefin | Thermal | Cyclobutanone (B123998) | nih.gov |

| Keteniminium Salt | Ethylene Gas | Flow Chemistry | 2-Substituted Cyclobutanone | rsc.org |

| Chiral Keteniminium Salt | Olefin | Thermal | cis-α-Aminocyclobutanone | mdpi.com |

| Keteniminium Salt | Borylated Alkene | Thermal | Borylated Cyclobutane | nih.gov |

Ring Enlargement of Cyclopropanol (B106826) and Oxaspiropentane Precursors

Ring expansion reactions provide another reliable entry into cyclobutane systems, starting from more readily available three-membered rings. nih.gov The rearrangement of oxaspiropentanes to cyclobutanones is a well-established method. nih.govresearchgate.net Oxaspiropentane, which can be prepared by the oxidation of methylenecyclopropane, undergoes a ring enlargement induced by a catalytic amount of lithium iodide to produce cyclobutanone. researchgate.netorgsyn.org This rearrangement is driven by the release of ring strain from the epoxide and cyclopropane (B1198618) rings and the formation of a stable carbonyl group. nih.gov The reaction can also be induced by Grignard reagents, leading to the formation of tertiary cyclobutanols through the intermediacy of a cyclobutanone. researchgate.net

Similarly, cyclopropanol derivatives can undergo ring expansion. For example, alkynyl cyclopropanols can be treated with a catalytic amount of Au(I) to induce a ring expansion to form cyclobutanes. harvard.edu These pinacol-type rearrangements are favorable due to the release of ring strain. nih.govharvard.edu

| Precursor | Reagent/Catalyst | Product | Key Feature | Reference(s) |

| Oxaspiropentane | Lithium Iodide | Cyclobutanone | Catalytic, high yield | researchgate.netorgsyn.org |

| Oxaspiropentane | Grignard Reagents | Tertiary Cyclobutanol (B46151) | One-pot synthesis | researchgate.net |

| Alkynyl Cyclopropanol | Au(I) Catalyst | Cyclobutane | Pinacol-type rearrangement | harvard.edu |

C1-Bisnucleophile Approaches to Functionalized Cyclobutanes

A more recent and novel strategy for constructing functionalized cyclobutanes involves the use of C1-bisnucleophiles. scholaris.ca This approach represents a formal [3+1]-cycloaddition. Specifically, lithiated 1,1-diborylalkanes have been shown to react with epihalohydrins or epoxy alcohol derivatives to produce 3-borylated cyclobutanols. scholaris.caresearchgate.net

In this methodology, the 1,1-diborylalkane acts as the C1-bisnucleophile. These reagents are relatively acidic and can be deprotonated to form lithiated species that are effective nucleophiles. tymcdonald.com The resulting borylated cyclobutanol products contain a versatile boron handle that can be used for further synthetic transformations, making this an attractive method for preparing functionalized cyclobutanes for medicinal chemistry applications. scholaris.caresearchgate.net The reaction can provide access to borylated cyclobutanols with substituents at three of the four positions on the cyclobutane core, and using enantioenriched starting materials leads to enantioenriched products with high specificity. researchgate.net

Stereoselective Synthetic Pathways

The construction of stereochemically defined cyclobutane rings is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered carbocycle. nih.govmdpi.com Advanced methodologies have been developed to control the spatial arrangement of substituents, leading to the formation of specific stereoisomers. These stereoselective strategies are crucial for the synthesis of complex molecules where the biological activity is dependent on the precise three-dimensional structure.

The synthesis of substituted cyclobutanols with high stereocontrol is a key strategy for accessing functionalized cyclobutane derivatives. One effective method involves the sequential enantioselective reduction of a ketone followed by a diastereospecific iridium-catalyzed C–H silylation. rsc.orgnih.gov This approach allows for the creation of contiguous stereogenic centers. For instance, the reduction of a cyclobutanone can provide an enantioenriched cyclobutanol, which then directs the subsequent C-H functionalization to a specific position due to the rigid structure of the intermediate. nih.gov

Another approach is the enzymatic transesterification of cyclobutanols, which can resolve racemic mixtures to yield enantiomerically pure esters and alcohols. nih.gov Additionally, organocatalyzed enantioselective aldol (B89426) reactions of 2-hydroxycyclobutanone with aromatic aldehydes have been shown to produce 2,2-disubstituted cyclobutanones with a high degree of regioselectivity and an anti-relative configuration. nih.gov The stereochemical outcome of these reactions can be influenced by the choice of catalyst and reaction conditions. A notable strategy for creating substituted cyclobutanols is through a formal [3+1] cycloaddition using 1,1-diborylalkanes and enantioenriched epibromohydrins, which leads to enantioenriched borylated cyclobutanols with a high degree of enantiospecificity (>98%). rsc.org

| Method | Key Features | Stereochemical Outcome |

| Sequential Reduction/C-H Silylation | Enantioselective ketone reduction followed by diastereospecific Ir-catalyzed C-H silylation. rsc.orgnih.gov | Creation of contiguous stereocenters with high diastereoselectivity. nih.gov |

| Enzymatic Transesterification | Resolution of racemic cyclobutanols using enzymes like Porcine Pancreatic Lipase (PPL). nih.gov | Production of enantiomerically pure cyclobutanol esters and alcohols. nih.gov |

| Organocatalyzed Aldol Reaction | Reaction of 2-hydroxycyclobutanone with aromatic aldehydes using a chiral catalyst like (S)-tryptophan. nih.gov | Regioselective formation of 2,2-disubstituted cyclobutanones with anti-relative configuration. nih.gov |

| Formal [3+1] Cycloaddition | Reaction of 1,1-diborylalkanes with enantioenriched epibromohydrins. rsc.org | High enantiospecificity (>98%) in the formation of borylated cyclobutanols. rsc.org |

Diastereoselective synthesis of cyclobutanes is essential for constructing molecules with multiple stereocenters. acs.org A prominent method for achieving this is the [2+2] cycloaddition reaction, particularly using visible light photocatalysis with a ruthenium(II) catalyst, which can lead to excellent diastereoselectivity in the formation of the cyclobutane ring. organic-chemistry.org This approach has been successful in the heterodimerization of dissimilar acyclic enones to produce unsymmetrical tri- and tetrasubstituted cyclobutanes. organic-chemistry.org

Another powerful strategy involves a Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes, which proceeds through a concerted N–C bond formation and C–C bond cleavage to yield highly substituted cyclobutanes. acs.orgacs.org The choice of solvent, such as hexafluoroisopropanol (HFIP), is critical in facilitating the formation of the cyclobutane ring in this transformation. acs.org Furthermore, the synthesis of N-heterocycle-substituted cyclobutanes has been achieved with high diastereoselectivity through a sulfa-Michael addition onto cyclobutenes, yielding thio-substituted cyclobutanes in up to quantitative yield and >95:5 diastereomeric ratio. researchgate.net The contraction of readily accessible pyrrolidines using iodonitrene chemistry represents a novel and highly stereoselective method for synthesizing multisubstituted cyclobutanes, including unsymmetrical spirocyclobutanes. nih.govntu.ac.ukacs.org This reaction proceeds via a radical pathway and transfers the stereochemical information from the starting pyrrolidine (B122466) to the cyclobutane product with high fidelity. acs.org

| Reaction Type | Catalyst/Reagent | Key Transformation | Diastereoselectivity |

| [2+2] Photocatalysis | Ruthenium(II) complex | Heterodimerization of acyclic enones. organic-chemistry.org | Excellent organic-chemistry.org |

| Rh(III)-Catalyzed C-C Cleavage | Rh(III) catalyst with HFIP solvent | Reaction of 2-aryl quinazolinones and alkylidenecyclopropanes. acs.org | High acs.org |

| Michael Addition | DBU or chiral squaramide catalyst | Addition of N-heterocycles or thiols to cyclobutenes. researchgate.net | >95:5 dr researchgate.net |

| Pyrrolidine Contraction | Iodonitrene chemistry | Conversion of substituted pyrrolidines to cyclobutanes. ntu.ac.ukacs.org | Excellent (>20:1 dr) acs.org |

The synthesis of chiral, nonracemic cyclobutane derivatives is of significant interest for applications in medicinal chemistry and materials science. researchgate.netnih.gov One established approach is the use of chiral precursors derived from natural products. For example, commercial (-)-α-pinene and (-)-verbenone (B192643) can be converted into polyfunctionalized chiral cyclobutane derivatives. nih.gov Oxidative cleavage of these terpenes yields (-)-cis-pinonic and (-)-cis-pinononic acids, which serve as key intermediates for the synthesis of other chiral cyclobutane synthons. nih.gov

Acid-catalyzed ring expansion of chiral cyclopropyl (B3062369) and cyclobutyl derivatives provides another route to strained chiral carbocyclic compounds. nih.gov Furthermore, the resolution of racemic mixtures through enzymatic methods is a viable strategy. For instance, enzymatic esterification and hydrolysis of cyclobutanols can effectively separate enantiomers. nih.gov The development of catalytic enantioselective methods, such as photochemical and catalyzed [2+2] cycloadditions with alkenes bearing chiral auxiliary groups, has also been a focus of recent research. researchgate.net These methods can involve chiral auxiliaries that are either covalently or non-covalently bonded to one of the reacting partners. researchgate.net

| Strategy | Starting Material/Method | Resulting Chiral Product |

| Chiral Pool Synthesis | (-)-α-pinene and (-)-verbenone nih.gov | Polyfunctionalized cyclobutane synthons like (-)-cis-pinonic acid. nih.gov |

| Ring Expansion | Chiral cyclopropyl and cyclobutyl derivatives nih.gov | Strained chiral carbo- and heterocyclic compounds. nih.gov |

| Enzymatic Resolution | Racemic cyclobutanols nih.gov | Enantiomerically pure cyclobutanol derivatives. nih.gov |

| Catalytic [2+2] Cycloaddition | Alkenes with chiral auxiliaries researchgate.net | Enantioenriched cyclobutane derivatives. researchgate.net |

Retrosynthetic Analysis for Complex Molecular Scaffolds Incorporating (2-Chloroethyl)cyclobutane Derivatives

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules that contain a (2-chloroethyl)cyclobutane moiety or its derivatives. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. nih.govnih.govacs.org The strained nature of the cyclobutane ring often makes it a key strategic element in the retrosynthetic plan. nih.gov

For many complex natural products containing a cyclobutane core, a common retrosynthetic disconnection is a [2+2] cycloaddition, which simplifies the four-membered ring into two alkene precursors. acs.orgrsc.org This approach is particularly relevant for pseudodimeric natural products, which are composed of two similar but distinct olefin precursors. acs.org When considering a derivative of (2-chloroethyl)cyclobutane within a larger scaffold, the chloroethyl side chain can be envisioned as arising from the ring-opening of a spirocyclic epoxide or from the functionalization of a cyclobutane carrying a suitable precursor group, such as a hydroxyethyl (B10761427) or vinyl substituent.

| Target Scaffold | Key Retrosynthetic Disconnection | Precursor Structures |

| Pseudodimeric Natural Products | [2+2] Cycloaddition acs.org | Two distinct alkene precursors acs.org |

| Complex Cyclopentanones | Ring Expansion nih.gov | Chiral cyclobutanol derivatives nih.gov |

| Polyfunctionalized Cyclobutanes | Chiral Pool Approach nih.gov | Terpenes like (-)-α-pinene nih.gov |

Iii. Mechanistic Investigations of 2 Chloroethyl Cyclobutane Reactivity and Rearrangements

Cyclobutane (B1203170) Ring Expansion Reactions

Ring expansion is the most common reaction pathway for cyclobutane systems bearing an adjacent leaving group on a side chain. This tendency is primarily driven by the significant release of ring strain when converting a cyclobutane ring into a less strained cyclopentane system.

Carbocationic Rearrangements (e.g., 1,2-Hydride and 1,2-Alkyl Shifts)

In reactions involving carbocation intermediates, such as SN1 solvolysis, the departure of the chloride ion from (2-Chloroethyl)cyclobutane generates a primary carbocation (the cyclobutylethyl cation). Primary carbocations are highly unstable and immediately rearrange to form more stable carbocations. masterorganicchemistry.com Two principal rearrangement pathways are possible:

1,2-Hydride Shift: A hydrogen atom from the carbon bearing the cyclobutane ring can migrate to the adjacent positively charged carbon. This process would result in a secondary carbocation, which is more stable than the initial primary carbocation.

1,2-Alkyl Shift (Ring Expansion): A carbon-carbon bond of the cyclobutane ring can migrate to the primary carbocation center. This concerted step breaks the four-membered ring and simultaneously forms a new bond, resulting in an expanded five-membered ring. This pathway transforms the unstable primary carbocation into a more stable secondary cyclopentyl carbocation.

The ring expansion via a 1,2-alkyl shift is overwhelmingly favored over the 1,2-hydride shift. This preference is not only due to the formation of a more stable secondary carbocation but is also powerfully driven by the release of approximately 26 kcal/mol of ring strain associated with the cyclobutane ring. masterorganicchemistry.com The mechanism involves the alignment of the C-C bond of the ring with the empty p-orbital of the carbocation, facilitating its migration. masterorganicchemistry.com

Acid-Catalyzed Ring Expansions of Cyclobutanone (B123998) Derivatives

Cyclobutanone and its derivatives can undergo ring expansion under acidic conditions, a reaction analogous to the pinacol rearrangement. The mechanism begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. One of the adjacent ring carbons then migrates to the carbonyl carbon, causing the four-membered ring to expand to a five-membered ring. This migration is driven by the formation of a resonance-stabilized carbocation where the positive charge is delocalized by the oxygen atom. Subsequent deprotonation by a water molecule or conjugate base yields a cyclopentanone derivative.

Thio-pinakol Rearrangements

The thio-pinacol rearrangement is the sulfur analog of the well-known pinacol rearrangement and proceeds via a similar mechanism involving a carbocation intermediate. While specific examples involving (2-Chloroethyl)cyclobutane are not prevalent, the mechanism can be applied to appropriately substituted cyclobutane derivatives, such as those containing a vicinal hydroxy and thiol group (a mercaptoalcohol).

In a hypothetical thio-pinacol rearrangement on a cyclobutane system, such as 1-(mercaptomethyl)cyclobutanol, acid-catalyzed dehydration would lead to the formation of a tertiary carbocation adjacent to the sulfur-bearing carbon. The rearrangement would then proceed via one of two pathways:

Migration of a ring carbon, leading to a ring-expanded cyclopentanone (a semipinacol rearrangement).

Migration of the thioalkyl group, which is known to have a high migratory aptitude, to form a β-thioketone.

The driving force remains the formation of a highly stable, sulfur-stabilized carbocation intermediate (a thiiranium or episulfonium ion) or a resonance-stabilized oxonium ion after migration. masterorganicchemistry.comwikipedia.org

Cyclopropylcarbinyl-Cyclobutyl Ring Expansion Pathways

The chemistry of small-ring carbocations is characterized by the rapid equilibrium between cyclopropylcarbinyl, cyclobutyl, and homoallyl cationic intermediates. The solvolysis of (2-Chloroethyl)cyclobutane proceeds through the cyclobutylethyl cation, which is closely related to this equilibrating system. Computational studies have shown that the cyclobutylmethyl cation can exist as a nonclassical, σ-delocalized species that readily rearranges to the more stable cyclopentyl cation. stackexchange.com

Formation of the cyclobutylethyl cation is followed by rapid skeletal rearrangement. These reactions are known to produce a mixture of products, including those from ring expansion (cyclopentyl derivatives) and unrearranged substitution. The high rate of solvolysis of related systems, like cyclopropylcarbinyl and cyclobutyl bromides, compared to acyclic analogs, points to the participation of these bridged, nonclassical intermediates that facilitate rearrangement. stackexchange.com

A study on the acetolysis of the closely related analog, 2-(Δ¹-cyclobutenyl)ethyl tosylate, provides insight into the product distribution from such rearrangements.

| Product | Structure | Yield (%) |

|---|---|---|

| 3-Methylenecyclopentyl acetate | Five-membered ring with exocyclic double bond | 43.0 |

| 2-Methylenecyclopentyl acetate | Five-membered ring with exocyclic double bond | 21.4 |

| 2-(Δ¹-cyclobutenyl)ethyl acetate | Unrearranged substitution product | 20.0 |

| 1-Acetoxymethylcyclopentene | Five-membered ring with endocyclic double bond | 9.6 |

| 4-Acetoxy-1-methylcyclopentene | Five-membered ring with endocyclic double bond | 6.0 |

This table shows the product distribution from the acetolysis of 2-(Δ¹-cyclobutenyl)ethyl tosylate, a compound analogous to (2-Chloroethyl)cyclobutane. The prevalence of cyclopentyl derivatives highlights the favorability of ring expansion.

Ring Enlargement Driven by Ring Strain Relief

The primary thermodynamic driving force for the rearrangement of cyclobutane derivatives to cyclopentane derivatives is the substantial relief of ring strain. Cyclobutane possesses significant strain energy due to non-ideal bond angles (angle strain) and eclipsing interactions between hydrogen atoms (torsional strain). The expansion to a five-membered ring, which can adopt a more flexible and less strained envelope or half-chair conformation, is an energetically favorable process.

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane (B1198618) | 3 | 27.5 |

| Cyclobutane | 4 | 26.3 |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | 0.0 |

| Cycloheptane | 7 | 6.2 |

This table compares the total ring strain energy for various cycloalkanes. The significant drop in strain energy from cyclobutane to cyclopentane provides a strong thermodynamic driving force for ring expansion reactions.

Cyclobutane Ring Cleavage and Contraction Reactions

While ring expansion is the dominant pathway for carbocationic rearrangements of (2-Chloroethyl)cyclobutane, other mechanistic possibilities exist for cyclobutane derivatives under different reaction conditions.

Ring Cleavage: Under thermal conditions, cyclobutane and its simple derivatives can undergo ring cleavage through a biradical mechanism to form two molecules of ethylene (B1197577). arxiv.org This reaction is a retro-[2+2] cycloaddition. The process requires significant thermal energy to overcome the activation barrier for C-C bond homolysis. arxiv.org Photochemical and transition-metal-catalyzed pathways can also facilitate ring cleavage under milder conditions. nih.govresearchgate.net

Ring Contraction: Ring contraction of a cyclobutane ring is less common than expansion but can be achieved in specific cases, most notably through the Favorskii rearrangement . This reaction occurs with α-haloketones in the presence of a base. wikipedia.orgadichemistry.com For example, 2-chlorocyclobutanone, when treated with a base like sodium hydroxide or an alkoxide, will undergo ring contraction to produce a cyclopropanecarboxylic acid or ester derivative. adichemistry.comchemistry-reaction.com

The mechanism involves the formation of an enolate on the carbon opposite the halogen-bearing carbon. This is followed by an intramolecular nucleophilic attack, displacing the halide and forming a bicyclic cyclopropanone intermediate. The strained cyclopropanone is then attacked by the base (e.g., hydroxide), leading to the cleavage of one of the internal C-C bonds to form a more stable carbanion, which is subsequently protonated to yield the final cyclopropane product. wikipedia.orgadichemistry.com

Base-Promoted Ring Contraction (e.g., Semibenzilic Favorskii Rearrangement)

Base-promoted ring contraction in cyclic ketones is a well-documented phenomenon, most notably in the Favorskii rearrangement. ddugu.ac.in This reaction typically involves the treatment of an α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative. wikipedia.orgadichemistry.com While (2-Chloroethyl)cyclobutane itself does not possess the requisite ketone functionality, a derivative such as 2-chloro-1-(2-chloroethyl)cyclobutan-1-one would be susceptible to this type of rearrangement.

The generally accepted mechanism for the Favorskii rearrangement involves the deprotonation of the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen) to form an enolate. wikipedia.orgadichemistry.com This enolate then undergoes an intramolecular nucleophilic substitution to form a strained bicyclic cyclopropanone intermediate. wikipedia.orgadichemistry.com The base (e.g., hydroxide or alkoxide) then attacks the carbonyl carbon of this intermediate. adichemistry.com Subsequent cleavage of the cyclopropanone ring occurs to form the more stable carbanion, which is then protonated to yield the final ring-contracted product. ddugu.ac.inadichemistry.com

In cases where an α'-hydrogen is absent and enolate formation is not possible, the reaction can proceed through an alternative pathway known as the quasi-Favorskii or semibenzilic rearrangement. adichemistry.com This mechanism involves the direct nucleophilic attack of the base on the carbonyl carbon, followed by a concerted collapse of the resulting tetrahedral intermediate and migration of the adjacent carbon, displacing the halide.

| Mechanism Step | Description (Cyclopropanone Pathway) |

| 1. Enolate Formation | A base abstracts an acidic proton from the α'-carbon to form a resonance-stabilized enolate. purechemistry.org |

| 2. Cyclization | The enolate performs an intramolecular SN2 attack, displacing the halide and forming a cyclopropanone intermediate. wikipedia.org |

| 3. Nucleophilic Attack | A nucleophile (base) attacks the carbonyl carbon of the cyclopropanone. |

| 4. Ring Opening | The three-membered ring opens to form a more stable carbanion. adichemistry.com |

| 5. Protonation | The carbanion is protonated by the solvent to yield the final ring-contracted product. |

Ring Fission Leading to Acyclic and Other Cyclic Compounds

The significant ring strain in cyclobutane derivatives makes them susceptible to ring-opening, or fission, reactions under various conditions. researchgate.netrsc.org These reactions can be initiated thermally, photochemically, or through catalysis and lead to the formation of more stable acyclic or different cyclic structures. researchgate.net The driving force for these reactions is the release of the stored energy within the strained four-membered ring. masterorganicchemistry.comnih.gov

For instance, the thermal decomposition of cyclobutane itself primarily yields two molecules of ethylene through a biradical mechanism. arxiv.org The activation enthalpy for this C-C bond cleavage is approximately 62.7 kcal/mol, which is notably lower than the ~86.3 kcal/mol required for C-C bond cleavage in a comparable linear alkane. arxiv.org This difference highlights the role of ring strain in facilitating fission. Eliminative fission of cyclobutanes can also be induced by bases, involving a rate-determining ring fission step. rsc.org Depending on the substitution pattern and reaction conditions, the ring fission of a substituted cyclobutane like (2-Chloroethyl)cyclobutane could lead to a variety of linear or branched alkenes.

Mechanistic Studies of C-C Bond Cleavage in Cyclobutane Systems

The cleavage of C-C bonds in cyclobutane systems is a subject of extensive mechanistic study, largely due to the system's utility in synthesis driven by strain release. nih.govresearchgate.net Transition metal catalysis is a powerful method for activating and cleaving the C-C single bonds of cyclobutanes. nih.govillinois.edu Mechanistically, these transformations can occur through several pathways, including oxidative addition and β-carbon elimination. illinois.edu

In the β-carbon elimination pathway, a metal center coordinated to a functional group on the ring can induce the cleavage of an adjacent C-C bond. nih.govacs.org For example, studies on the iridium-catalyzed cleavage of cyclobutanols propose the formation of an Ir(III) intermediate that undergoes a β-carbon elimination, breaking the four-membered ring. nih.govnih.gov

Nucleophilic Substitution and Elimination Pathways Involving the Chloroethyl Moiety

The chloroethyl side chain of (2-Chloroethyl)cyclobutane is a primary alkyl halide, making it a prime substrate for bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. The specific pathway followed is highly dependent on the nature of the nucleophile/base, solvent, and reaction temperature.

Stereochemical Aspects of SN2 Reactions

The SN2 reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. youtube.com A hallmark of the SN2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. libretexts.orglibretexts.orgmasterorganicchemistry.com

This stereospecific outcome is a direct consequence of the required geometry of the transition state. The nucleophile must approach the electrophilic carbon from the side opposite to the leaving group, a trajectory referred to as "backside attack". youtube.comlibretexts.orgyoutube.com This approach allows for optimal overlap between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the C-Cl bond, which is the σ* antibonding orbital. youtube.com As the new bond forms and the old bond breaks, the other three substituents on the carbon "flip" over, much like an umbrella inverting in the wind. youtube.com

If the carbon atom bearing the chlorine in (2-Chloroethyl)cyclobutane were a chiral center (for example, if it were substituted with deuterium), an SN2 reaction would proceed with a predictable inversion of its configuration.

| Feature | Description | Consequence for (2-Chloroethyl)cyclobutane |

| Mechanism | Concerted, single-step reaction. youtube.com | Rate is dependent on the concentration of both the substrate and the nucleophile. |

| Attack Geometry | Backside attack of the nucleophile. libretexts.orgyoutube.com | Minimizes steric hindrance and allows for proper orbital overlap. |

| Transition State | A single transition state where the nucleophile-carbon bond is forming and the carbon-leaving group bond is breaking. youtube.com | The central carbon is transiently sp2-hybridized and planar. |

| Stereochemistry | Inversion of configuration (Walden Inversion). libretexts.orgmasterorganicchemistry.com | An (R)-enantiomer would be converted to an (S)-enantiomer, and vice versa. |

Stereochemical Requirements for E2 Elimination Reactions (Anti-Periplanar Relationships)

The E2 reaction is also a concerted, single-step process, but it results in the formation of an alkene. For the E2 mechanism to occur, a specific spatial arrangement of the abstracted proton and the leaving group is required. youtube.com The transition state demands that the β-hydrogen (the hydrogen on the carbon adjacent to the one with the leaving group) and the leaving group be in the same plane, an arrangement known as coplanar. ucalgary.ca

There are two possible coplanar arrangements: syn-periplanar (0° dihedral angle) and anti-periplanar (180° dihedral angle). ucalgary.cachemistrysteps.com The E2 reaction overwhelmingly proceeds via the anti-periplanar transition state, as this corresponds to a lower-energy, staggered conformation of the substrate. ucalgary.cachemistrysteps.comjove.com In this geometry, the orbitals of the C-H and C-Cl bonds are perfectly aligned for conversion into the new π bond of the resulting alkene. ucalgary.caucalgary.ca

This stereochemical requirement is crucial and can dictate the regiochemical outcome of the reaction, especially in rigid cyclic systems where rotation around C-C bonds is restricted. msu.edupressbooks.publibretexts.orgmasterorganicchemistry.com For the flexible chloroethyl side chain of (2-Chloroethyl)cyclobutane, rotation to achieve the necessary anti-periplanar geometry for E2 elimination is readily accomplished.

Intramolecular Nucleophilic Cyclization Pathways

If a derivative of (2-Chloroethyl)cyclobutane contains a nucleophilic functional group, an intramolecular reaction can occur to form a new bicyclic ring system. This process is essentially an intramolecular SN2 reaction. The nucleophile within the molecule attacks the electrophilic carbon of the chloroethyl group, displacing the chloride and closing a ring.

The feasibility and rate of these cyclization reactions are governed by several factors, including the length of the chain connecting the nucleophile and the electrophile, which determines the size of the ring being formed. The formation of five- and six-membered rings is generally kinetically and thermodynamically favored. For example, if a hydroxyl group were present on the cyclobutane ring at a suitable position, base-catalyzed deprotonation could lead to an alkoxide that could then cyclize to form a fused or spirocyclic ether, such as a bicyclo[3.2.0]heptane or bicyclo[4.2.0]octane derivative. nih.govnih.gov These intramolecular pathways are powerful tools in organic synthesis for constructing complex polycyclic scaffolds from relatively simple precursors. d-nb.info

Photochemical Reactions of (2-Chloroethyl) Structures

The photochemical behavior of structures containing a 2-chloroethyl group is influenced by the absorption of ultraviolet (UV) light, which can induce the cleavage of the carbon-chlorine (C-Cl) bond. The irradiation of chloroalkanes with UV light typically leads to the homolytic cleavage of the C-Cl bond, a process known as photodissociation, to generate a carbon-centered radical and a chlorine radical. nih.gov This process is a common initiation step in various photochemical reactions. For instance, the photolysis of chlorine-containing drugs in solution has been shown to yield free chloride ions through mechanisms that can involve either photodissociation or photoionization, depending on the solvent. nih.gov

In the context of (2-Chloroethyl)cyclobutane, the primary photochemical event would be the cleavage of the C-Cl bond to form a 2-(cyclobutylethyl) radical and a chlorine atom. The subsequent reactions of these radicals would dictate the final product distribution. The cyclobutylethyl radical could undergo several transformations, including hydrogen abstraction from the solvent or another molecule, or intramolecular rearrangement.

Furthermore, the cyclobutane ring itself is photochemically active. The irradiation of cyclobutane derivatives can lead to ring cleavage or rearrangement. researchgate.net Specifically, [2+2] photocycloaddition reactions are a fundamental method for forming cyclobutane rings, and the reverse reaction, cycloreversion, can also be photochemically induced. nsf.govyoutube.com Additionally, bicyclic ketones containing a cyclobutane ring, such as bicyclo[3.2.0]heptan-2-ones, are known to undergo Norrish type I cleavage upon irradiation. researchgate.net This process involves the cleavage of the bond between the carbonyl group and the cyclobutane ring, leading to the formation of cyclobutene or cyclobutyl aldehydes. researchgate.net While (2-Chloroethyl)cyclobutane lacks a carbonyl group, the principles of photochemical ring strain release could still influence its reactivity.

The combination of a photolabile C-Cl bond and a strained cyclobutane ring suggests a complex photochemical landscape for (2-Chloroethyl)cyclobutane. The initial photolysis of the C-Cl bond would be the most likely primary process, followed by subsequent radical reactions that could potentially involve the cyclobutane ring.

Table 1: Summary of Potential Photochemical Reactions for (2-Chloroethyl) Structures

| Reaction Type | Substrate Moiety | Description | Potential Products |

|---|---|---|---|

| Photodissociation | Chloroalkane | Homolytic cleavage of the C-Cl bond upon UV irradiation. | Alkyl radical, Chlorine radical |

| Cycloreversion | Cyclobutane | Photochemically induced cleavage of the four-membered ring. | Alkenes |

| Norrish Type I Cleavage | Carbonyl-substituted Cyclobutane | Cleavage of the C-C bond adjacent to the carbonyl group. | Biradicals, Aldehydes, Ketenes |

| Intramolecular Cycloaddition | Unsaturated Cyclobutane Derivatives | Formation of new rings through intramolecular [2+2] photocycloaddition. | Bicyclic or polycyclic compounds |

Thermal Degradation and Pyrolysis of Cyclobutane Derivatives

The thermal stability of cyclobutane and its derivatives is limited due to significant ring strain. wikipedia.org Above approximately 500 °C, cyclobutane undergoes thermal decomposition, or pyrolysis, primarily yielding two molecules of ethylene. wikipedia.org This reaction is a classic example of a [2+2] cycloreversion. The mechanism is generally agreed to proceed in a stepwise fashion through a butane-1,4-diyl (tetramethylene) diradical intermediate, as the concerted pathway is forbidden by orbital symmetry rules. thieme-connect.de

The pyrolysis of substituted cyclobutanes follows a similar pathway, breaking down into smaller olefinic products. The specific products and reaction rates are influenced by the nature and position of the substituents on the ring. For instance, the thermal decomposition of 1,1-difluorocyclobutane in the gas phase between 444–516°C yields ethylene and 1,1-difluoroethylene via a homogeneous first-order unimolecular reaction. researchgate.net The kinetics of these decomposition reactions have been studied extensively. The thermal decomposition of cyclobutane itself is a first-order reaction, with an activation energy of approximately 63.2 kcal/mol. researchgate.net

In addition to ring cleavage, cyclobutane derivatives can undergo thermal rearrangements. When a carbocation is formed on a carbon atom adjacent to the cyclobutane ring, a ring-expansion rearrangement can occur. chemistrysteps.commasterorganicchemistry.com This process is driven by the relief of ring strain, converting the four-membered cyclobutane ring into a more stable five-membered cyclopentane ring. chemistrysteps.com For a compound like (2-Chloroethyl)cyclobutane, conditions that promote the formation of a carbocation, such as solvolysis at high temperatures, could potentially lead to ring-expanded products.

The pyrolysis of more complex systems containing cyclobutane rings, such as tricyclic cyclobutane-fused sulfolanes, involves the extrusion of a small molecule (like SO₂) followed by rearrangement of the resulting cis-1,2-divinyl intermediate. rsc.org While (2-Chloroethyl)cyclobutane is a simpler structure, these studies highlight the propensity of the cyclobutane framework to undergo predictable cleavage and rearrangement pathways under thermal stress.

Table 2: Kinetic Data for Thermal Decomposition of Cyclobutane and Derivatives

| Compound | Temperature Range (°C) | Pressure Range | Activation Energy (Ea) (kcal/mol) | Key Products |

|---|---|---|---|---|

| Cyclobutane | 410–500 | 0.5 μ – 20 mm | 63.2 | Ethylene researchgate.net |

| Cyclobutane | 449 | 1.7 x 10⁻⁴ – 43 mm | Not specified | Ethylene, Propylene, 1-Butene researchgate.net |

| 1,1-Difluorocyclobutane | 444–516 | 6–8 Torr | Not specified | Ethylene, 1,1-Difluoroethylene researchgate.net |

| Cyclohexane | 1000–1277 | ~9 bar | Not specified | 1-Hexene, Benzene, Toluene mdpi.com |

Iv. Advanced Spectroscopic Characterization and Conformational Analysis

Microwave Spectroscopy for Precise Structural Elucidation and Conformational Analysis of Related Chlorinated Species and Cyclobutane (B1203170) Systems

Microwave spectroscopy offers an exceptionally precise method for determining the geometric structure of molecules in the gas phase. youtube.comyoutube.com By analyzing the absorption of microwave radiation, which induces transitions between rotational energy levels, highly accurate rotational constants can be obtained. youtube.comyoutube.com These constants are inversely related to the molecule's moments of inertia, from which bond lengths and angles can be derived with high precision.

For molecules containing a chlorine atom, such as (2-Chloroethyl)cyclobutane, the analysis is further refined by the nuclear quadrupole coupling effect. The chlorine nucleus (both ³⁵Cl and ³⁷Cl isotopes) possesses a non-spherical charge distribution, which interacts with the local electric field gradient. This interaction causes a splitting of the rotational lines, yielding nuclear quadrupole coupling constants. These constants provide valuable information about the electronic environment surrounding the chlorine atom and the orientation of the C-Cl bond within the molecular frame. researchgate.net

Studies on related molecules, such as chlorocyclobutane and bromocyclobutane, have demonstrated the power of this technique in characterizing the puckered nature of the four-membered ring. aip.org In these systems, microwave spectra have been used to identify and distinguish between different conformers, such as the equatorial and axial forms, which arise from the position of the halogen substituent relative to the ring's puckered plane. aip.org The analysis of the rotational spectra of multiple isotopic species (isotopologues) is often employed to precisely locate the atomic coordinates. aip.org For (2-Chloroethyl)cyclobutane, this technique would be essential for determining the preferred conformation of the chloroethyl side chain relative to the cyclobutane ring and for quantifying the ring's dihedral angle. researchgate.net

Table 1: Representative Spectroscopic Data for a Related Cyclobutane Derivative

| Parameter | Description | Value |

|---|---|---|

| Rotational Constants | For Cyclobutanecarboxylic Acid (Equatorial Conformer) | A = 3698.8 MHz, B = 2108.4 MHz, C = 1805.2 MHz |

| Dihedral Angle (θ) | Ring puckering angle for cyclobutane | ~28-35° researchgate.netlibretexts.org |

| Puckering Barrier | Energy barrier for ring inversion in cyclobutane | ~518 cm⁻¹ (1.48 kcal/mol) researchgate.netslideshare.net |

This interactive table presents data for related cyclobutane systems to illustrate the type of information obtained from spectroscopic analysis. Data for (2-Chloroethyl)cyclobutane would require specific experimental investigation.

Nuclear Magnetic Resonance (NMR) Studies for Stereochemical Assignment and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the stereochemistry and conformational dynamics of cyclobutane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

In the ¹H NMR spectrum of (2-Chloroethyl)cyclobutane, the chemical shifts of the ring protons are particularly sensitive to their position (axial or equatorial) and their orientation relative to the substituent. The protons on the carbon bearing the substituent (C1) and the adjacent carbons would show complex splitting patterns due to spin-spin coupling with neighboring protons. The magnitude of these coupling constants is governed by the dihedral angles between the protons, providing crucial data for conformational analysis. researchgate.net

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For unsubstituted cyclobutane, a single peak is observed around 22.4 ppm, reflecting the equivalence of all four carbon atoms. docbrown.info In (2-Chloroethyl)cyclobutane, the symmetry is broken, and distinct signals would be expected for the carbon attached to the side chain, the carbons adjacent to it, and the carbon opposite to it, in addition to the two carbons of the ethyl group. Shielding and deshielding effects observed in the spectra of related compounds can help in the assignment of these signals. researchgate.net

NMR is also a powerful method for studying the dynamic processes of the molecule, particularly the rapid ring inversion. wikipedia.org At room temperature, this fluxional process is often fast on the NMR timescale, resulting in averaged chemical shifts and coupling constants. wikipedia.orgilpi.com By lowering the temperature, this inversion can be slowed, allowing for the observation of distinct signals for the individual axial and equatorial protons of a single, "frozen" conformation. wikipedia.org Such dynamic NMR (DNMR) experiments are essential for determining the energy barrier of the ring-flipping process. wikipedia.orglibretexts.org

Table 2: Typical NMR Chemical Shifts for Cyclobutane Nuclei

| Nucleus | Chemical Environment | Typical Chemical Shift (δ) in ppm |

|---|---|---|

| ¹H | Ring Protons | ~1.96 docbrown.infonih.gov |

| ¹³C | Ring Carbons | ~22.4 docbrown.info |

Note: These values are for the parent cyclobutane. The presence of the 2-chloroethyl substituent would cause significant shifts in these values for adjacent nuclei.

Mass Spectrometry for Investigating Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns. libretexts.org When (2-Chloroethyl)cyclobutane is subjected to electron ionization (EI), it forms a molecular ion (M⁺˙), which is an energetically unstable radical cation. libretexts.orgdocbrown.info This ion subsequently undergoes fragmentation to produce a series of smaller, more stable ions.

The fragmentation of cyclobutane derivatives follows characteristic pathways. mtak.hu A primary fragmentation route for the parent cyclobutane is the cleavage of the ring into two ethylene (B1197577) molecules (m/z 28), which often represents the base peak in its spectrum. docbrown.info For substituted cyclobutanes, common fragmentation patterns include:

Loss of the Substituent: Cleavage of the bond between the cyclobutane ring and the side chain is a common pathway. For (2-Chloroethyl)cyclobutane, this could involve the loss of a chloroethyl radical (•CH₂CH₂Cl) to yield a cyclobutyl cation at m/z 57.

Ring Opening and Cleavage: The molecular ion can undergo ring opening, followed by cleavage. mtak.hu A typical fragmentation involves the rupture of two opposite C-C bonds, leading to the formation of charged and neutral fragments. mtak.hu For example, cleavage could yield fragments corresponding to ethylene and a chloro-substituted butene radical cation.

Alpha-Cleavage: The bond adjacent to the chlorine atom in the side chain can break, which is a characteristic fragmentation for alkyl halides. youtube.com

Loss of HCl: Rearrangement reactions can lead to the elimination of a neutral molecule, such as hydrogen chloride (HCl), from the molecular ion.

The presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), results in a characteristic M+2 peak for all chlorine-containing fragments, providing a clear signature for their identification in the mass spectrum.

Table 3: Predicted Key Fragments in the Mass Spectrum of (2-Chloroethyl)cyclobutane

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 118/120 | [C₆H₁₁Cl]⁺˙ | Molecular Ion (M⁺˙) |

| 82 | [C₆H₁₀]⁺˙ | Loss of HCl |

| 57 | [C₄H₉]⁺ | Loss of •CH₂CH₂Cl |

| 56 | [C₄H₈]⁺˙ | Ring cleavage products |

| 49/51 | [CH₂Cl]⁺ | Alpha-cleavage |

Challenges in Spectroscopic Data Interpretation Due to Cyclobutane Ring Fluxionality

A significant challenge in the spectroscopic analysis of (2-Chloroethyl)cyclobutane is the inherent flexibility, or fluxionality, of the cyclobutane ring. wikipedia.org The four-membered ring is not planar but exists in a puckered, or "butterfly," conformation to relieve torsional strain. libretexts.orgdalalinstitute.commaricopa.edu This puckered ring can rapidly invert through a planar transition state, a process with a relatively low energy barrier of about 1.45 kcal/mol. slideshare.net

This rapid conformational interconversion has profound implications for spectroscopic measurements, especially NMR. wikipedia.org

At room temperature, the rate of ring inversion is much faster than the NMR timescale. ilpi.com As a result, the spectrum reflects a time-averaged structure. For instance, instead of observing separate signals for axial and equatorial protons, a single, often broadened, signal is seen at a chemical shift that is the weighted average of the individual environments.

This averaging can obscure crucial stereochemical details. The precise orientation of the 2-chloroethyl substituent (axial vs. equatorial) and the subtle differences in bond angles and distances in a single conformer are lost in the averaged data.

Vibrational spectroscopies (Infrared and Raman) are also affected. The observed absorption bands can be broadened or complicated by the presence of multiple, rapidly interconverting conformers, making definitive assignments to specific vibrational modes of a single structure challenging.

To overcome these challenges, variable-temperature spectroscopic studies are often required. wikipedia.orgilpi.com By cooling the sample to a sufficiently low temperature (the coalescence temperature), the ring inversion can be slowed or "frozen out" on the spectroscopic timescale. libretexts.org This allows for the characterization of a single, static conformer and the determination of the thermodynamic and kinetic parameters of the dynamic process. libretexts.org Therefore, a complete understanding of (2-Chloroethyl)cyclobutane's structure requires correlating data from multiple spectroscopic techniques with computational models that can account for this inherent fluxionality. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| (2-Chloroethyl)cyclobutane |

| Bromocyclobutane |

| Carbon dioxide |

| Chlorocyclobutane |

| Chlorocyclopropane |

| Chloromethylsilane |

| Cyclobutane |

| Cyclobutanecarboxylic Acid |

| Cyclohexane |

| Cyclopentane |

| Dimethyl Diazomalonate |

| Ethenesulfonyl Fluoride |

| Ethylene |

| Hydrogen Chloride |

| Methane |

| Methanium |

| Nitrogen |

| Perfluorocyclobutane |

| Tetramethylsilane |

V. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to predict geometries, energies, and other molecular properties with a good balance of accuracy and computational cost.

In the context of substituted cyclobutanes, DFT calculations are instrumental in several areas:

Geometric Optimization: Determining the most stable three-dimensional arrangement of atoms. For cyclobutane (B1203170) derivatives, this includes predicting the degree of ring puckering and the preferred orientation of substituents.

Electronic Properties: Calculating properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These calculations help in identifying reactive sites within the molecule. For instance, the electrophilic and nucleophilic regions of a molecule can be visualized, predicting how it might interact with other reagents.

Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule, which can be used to compare with experimental data and confirm the structure.

A study on the stereoselective synthesis of cyclobutanes from pyrrolidines utilized DFT calculations to elucidate the reaction mechanism. The calculations revealed that the rate-determining step was the release of N₂ from a 1,1-diazene intermediate to form a 1,4-biradical. acs.orgnih.gov This biradical then collapses in a barrierless step to form the cyclobutane ring. acs.orgnih.gov This demonstrates how DFT can be used to map out entire reaction pathways and identify key intermediates and transition states.

| DFT Application | Information Gained for Substituted Cyclobutanes |

| Geometric Optimization | Puckering angle of the cyclobutane ring, substituent orientation (axial/equatorial) |

| Electronic Structure | HOMO-LUMO gap, charge distribution, prediction of reactive sites |

| Reaction Mechanism | Identification of transition states and intermediates, calculation of activation energies |

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. nih.gov This theory is particularly useful for analyzing reaction mechanisms where significant electron reorganization occurs.

Within MEDT, the analysis of the electron localization function (ELF) provides a detailed picture of the bonding changes along a reaction pathway. For reactions involving cyclobutane derivatives, MEDT could be used to:

Characterize the nature of transition states (e.g., as concerted or stepwise).

Understand the flow of electron density between reacting molecules.

Explain regioselectivity and stereoselectivity based on the electronic structure of the reactants.

While specific MEDT studies on (2-Chloroethyl)cyclobutane are not available, the principles of MEDT are broadly applicable to its potential reactions, such as nucleophilic substitution or elimination, providing a framework to understand how the electron density changes during these transformations. nih.gov

Mechanistic Elucidation and Reaction Pathway Analysis

Computational chemistry is a cornerstone for elucidating complex reaction mechanisms. For substituted cyclobutanes, which can undergo various transformations like ring-opening, cycloadditions, and rearrangements, computational studies provide otherwise inaccessible details about the reaction pathways.

For example, DFT studies have been used to rationalize the selectivity in gold-catalyzed cyclization reactions of alkynylcyclobutanes. rsc.org These calculations can compare the energy barriers for different possible pathways, such as 5-exo versus 6-endo cyclizations, and explain why one product is formed preferentially. rsc.org In one such study, DFT calculations showed that the 6-endo cyclization pathway was energetically favored, consistent with experimental observations. rsc.org

Similarly, in the stereoretentive formation of cyclobutanes from pyrrolidines, DFT calculations were crucial in explaining the observed stereochemistry. acs.orgnih.gov The calculations showed that the energy barrier for rotation of the 1,4-biradical intermediate was higher than the barrier for ring closure, thus preserving the stereochemistry of the starting material. acs.orgnih.gov

| Reaction Type | Computational Method | Key Findings |

| Gold-catalyzed cyclization | DFT | Rationalization of endo-selectivity by comparing transition state energies. rsc.org |

| Ring contraction of pyrrolidines | DFT | Elucidation of a stereoretentive mechanism via a 1,4-biradical intermediate. acs.orgnih.gov |

Conformational Analysis and Molecular Dynamics Simulations of Cyclobutane Systems

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgdalalinstitute.com The angle of this pucker and the energy barrier to ring inversion are key conformational features. For a substituted cyclobutane like (2-Chloroethyl)cyclobutane, the substituent can occupy either a pseudo-axial or pseudo-equatorial position, and the relative stability of these conformers is of great interest.

A synergistic experimental and computational study on 2-substituted cyclobutane-α-amino acid derivatives showed that the substituent at the C2 position modulates the conformational preference of the ring puckering. acs.orgnih.gov This was investigated using a combination of X-ray diffraction, NMR spectroscopy, and DFT calculations. acs.orgnih.gov

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of these molecules in solution. MD simulations can model the movement of atoms over time, allowing for the exploration of the conformational landscape and the study of intermolecular interactions with solvent molecules.

| Conformational Feature | Description |

| Ring Puckering | The cyclobutane ring adopts a non-planar "butterfly" conformation to reduce eclipsing strain. libretexts.orgdalalinstitute.com |

| Substituent Position | The (2-Chloroethyl) group can be in a pseudo-axial or pseudo-equatorial position, with differing steric interactions. |

| Ring Inversion | The ring can "flip" between two puckered conformations, passing through a planar transition state. |

Prediction of Thermokinetic Parameters for Relevant Chemical Transformations

Computational chemistry allows for the prediction of important thermokinetic parameters that govern chemical reactions. These include:

Enthalpy of reaction (ΔH): The heat absorbed or released during a reaction.

Gibbs free energy of reaction (ΔG): Determines the spontaneity of a reaction.

Activation energy (Ea or ΔG‡): The energy barrier that must be overcome for a reaction to occur, which is related to the reaction rate.

For reactions involving substituted cyclobutanes, these parameters can be calculated using methods like DFT. For instance, in the study of the thermal dimerization of tetrafluoroethylene to form octafluorocyclobutane, the activation energy for the forward reaction and the enthalpy of the reaction were determined. researchgate.net Such data is invaluable for understanding the stability and reactivity of these compounds.

For the synthesis of cyclobutanes via ring contraction of pyrrolidines, the activation energy for the rate-determining step was calculated to be 17.7 kcal/mol, which was in good agreement with the experimental conditions. acs.org

| Parameter | Significance | Example from Cyclobutane Chemistry |

| ΔH | Indicates if a reaction is exothermic or endothermic. | The dimerization of tetrafluoroethylene is exothermic. researchgate.net |

| ΔG | Predicts the spontaneity of a reaction. | A negative ΔG indicates a spontaneous process. |

| Ea (ΔG‡) | Determines the rate of a reaction. | The calculated activation energy for N₂ release in pyrrolidine (B122466) contraction agrees with experimental observations. acs.org |

Vi. Applications of 2 Chloroethyl Cyclobutane and Its Derivatives in Complex Organic Synthesis

Building Blocks for Natural Product Synthesis (e.g., Cyclobutane-Containing Alkaloids, 2,4-Methanoproline Analogues)

The cyclobutane (B1203170) motif is a key structural feature in a variety of naturally occurring compounds, many of which exhibit significant biological activity. openmedicinalchemistryjournal.comnih.gov Derivatives of (2-chloroethyl)cyclobutane serve as crucial starting materials for the total synthesis of these complex natural products.

One notable application is in the synthesis of 2,4-methanoproline analogues. nih.govacs.orgresearchgate.net A derivative of (2-chloroethyl)cyclobutane, 3-(chloromethyl)cyclobutanone, is a key intermediate in a two-step synthetic approach to these proline analogues. openmedicinalchemistryjournal.comnih.govacs.org The synthesis involves the reaction of 3-(chloromethyl)cyclobutanone with an amine to form an imine, which then undergoes an intramolecular substitution to yield the bicyclic core of the 2,4-methanoproline analogues. researchgate.netsemanticscholar.org This strategy has been successfully employed in the synthesis of various N-alkyl analogues of 2,4-methanoproline. researchgate.net

The broader class of cyclobutane-containing alkaloids, found in both terrestrial and marine organisms, represents another important target for synthetic chemists. openmedicinalchemistryjournal.comnih.govopenmedicinalchemistryjournal.com While direct use of (2-chloroethyl)cyclobutane is not always the primary route, the methodologies developed for the synthesis of functionalized cyclobutanes, often involving precursors that could be derived from it, are central to accessing these complex alkaloid structures. openmedicinalchemistryjournal.comnih.gov The inherent reactivity of the cyclobutane ring in these precursors allows for a variety of synthetic manipulations to build the intricate frameworks of these natural products. researchgate.net

| Natural Product Target | Key Intermediate Derived from (2-Chloroethyl)cyclobutane | Synthetic Strategy |

| 2,4-Methanoproline Analogues | 3-(Chloromethyl)cyclobutanone | Addition-intramolecular substitution sequence nih.govacs.org |

| Cyclobutane-Containing Alkaloids | Functionalized cyclobutane synthons | [2+2] cycloadditions, ring expansions, and rearrangements openmedicinalchemistryjournal.comnih.gov |

Precursors for Polycyclic and Bicyclic Systems (e.g., 2-Azabicyclo[n.2.0]alkanes)

The unique structural and reactive properties of (2-chloroethyl)cyclobutane and its derivatives make them ideal precursors for the synthesis of various polycyclic and bicyclic systems. The combination of a strained four-membered ring and a reactive side chain allows for the construction of fused and bridged ring systems through intramolecular cyclization reactions.

A significant application in this area is the synthesis of 2-azabicyclo[n.2.0]alkanes. These bicyclic structures are core components of many biologically active compounds and are valuable intermediates in organic synthesis. The synthesis of these systems can be envisioned to start from a (2-chloroethyl)cyclobutane derivative where the chloroethyl group acts as an electrophile and a suitably placed nucleophile on the cyclobutane ring or a substituent initiates an intramolecular cyclization.

For instance, the synthesis of 2-azabicyclo[m.n.0]alkane ring systems, which are precursors to Strychnos and Stemona alkaloids, has been achieved through intramolecular cyclization of ring-opened products derived from bicyclic precursors. researchgate.net While not directly starting from (2-chloroethyl)cyclobutane, this highlights the general strategy of using a tethered electrophile to form a new ring onto a carbocyclic core. The principles of this approach are directly applicable to derivatives of (2-chloroethyl)cyclobutane.

The versatility of this approach allows for the synthesis of a range of bicyclic systems with varying ring sizes, depending on the nature of the starting cyclobutane derivative and the reaction conditions employed.

Intermediates in Regio- and Stereoselective Synthesis

The rigid framework of the cyclobutane ring in (2-chloroethyl)cyclobutane and its derivatives provides a platform for achieving high levels of regio- and stereoselectivity in organic reactions. The defined spatial arrangement of substituents on the four-membered ring can direct the approach of reagents, leading to the preferential formation of one stereoisomer over others.

Recent advancements have demonstrated the use of related cyclobutane systems in catalyst-controlled regiodivergent synthesis. For example, the hydrophosphination of acyl bicyclo[1.1.0]butanes, which are structurally related to functionalized cyclobutanes, can be controlled to achieve either α- or β'-selective addition by choosing the appropriate copper(I) or copper(II) catalyst. nih.gov This level of control allows for the synthesis of multi-substituted cyclobutanes with high diastereoselectivity. nih.gov Such methodologies underscore the potential of using substituted cyclobutanes, including derivatives of (2-chloroethyl)cyclobutane, as intermediates in highly selective transformations.

Furthermore, the stereoselective synthesis of cyclobutanes can be achieved through the contraction of larger rings, such as pyrrolidines, using iodonitrene chemistry. nih.gov This method allows for the creation of multi-substituted cyclobutanes with multiple stereocenters in a stereospecific manner. nih.gov These approaches highlight the importance of the cyclobutane scaffold in directing stereochemical outcomes.

| Reaction Type | Key Feature of Cyclobutane Intermediate | Outcome |

| Catalyst-Controlled Hydrophosphination | Acyl bicyclo[1.1.0]butane | Regiodivergent synthesis of 1,1,3- and 1,2,3-functionalized cyclobutanes nih.gov |

| Ring Contraction of Pyrrolidines | Readily accessible pyrrolidines | Stereospecific synthesis of multisubstituted cyclobutanes nih.gov |

Synthesis of Diverse Functionalized Carbocycles

(2-Chloroethyl)cyclobutane serves as a versatile starting material for the synthesis of a wide array of functionalized carbocycles. The chloroethyl side chain can be readily transformed into various other functional groups, while the cyclobutane ring can undergo a range of reactions, including ring-opening, ring-expansion, and functionalization.

The synthesis of functionalized cyclobutanes is a topic of significant interest, with numerous methods being developed to introduce diverse substituents onto the four-membered ring. organic-chemistry.orgnih.govresearchgate.net These methods include [2+2] cycloadditions, as well as the functionalization of pre-existing cyclobutane cores. nih.govmdpi.com The resulting functionalized cyclobutanes are valuable building blocks for the synthesis of more complex molecules. nih.gov

Ring contraction of larger carbocycles or heterocycles is another powerful strategy for the synthesis of functionalized cyclobutanes. rsc.org This approach allows for the construction of highly strained and sterically congested cyclobutane systems that would be difficult to access through other means. The resulting functionalized carbocycles have potential applications in medicinal chemistry and materials science.

Role in Cascade Reactions for Molecular Complexity Generation

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple chemical transformations occur in a single synthetic operation without the isolation of intermediates. rsc.org These reactions are powerful tools for the rapid generation of molecular complexity from simple starting materials. The unique reactivity of (2-chloroethyl)cyclobutane and its derivatives makes them well-suited for use in cascade reaction sequences.

The strained cyclobutane ring can be induced to open under various conditions, generating a reactive intermediate that can participate in subsequent transformations. For example, a Lewis acid-mediated ring opening of a cyclobutane derivative could generate a carbocation that is then trapped by an intramolecular nucleophile, leading to the formation of a more complex polycyclic system.

While specific examples detailing the use of (2-chloroethyl)cyclobutane in cascade reactions are not extensively documented in the provided search results, the principles of cascade reaction design are applicable. The combination of a reactive electrophilic center (the chloroethyl group) and a strained ring system provides two handles that can be exploited in the design of novel cascade sequences. Such strategies are employed in the synthesis of complex natural products, including indole polycycles, where the goal is to build molecular complexity efficiently. rsc.org The development of new cascade reactions involving cyclobutane derivatives remains an active area of research with the potential to streamline the synthesis of complex molecules.

Vii. Future Research Directions and Emerging Methodologies

Development of Novel Catalytic and Organocatalytic Approaches for Synthesis and Transformation of Cyclobutane (B1203170) Derivatives

The construction and functionalization of the strained cyclobutane core present ongoing challenges that are increasingly being met with sophisticated catalytic solutions. Future research will undoubtedly focus on expanding the arsenal of catalytic and organocatalytic methods to access and modify complex cyclobutane structures with high levels of control.

A promising frontier is the development of enantioselective C-H functionalization reactions. nih.govacs.orgresearchgate.net By using chiral catalysts, it is possible to directly introduce functional groups at specific C-H bonds on the cyclobutane ring, thereby creating chiral centers with high enantiomeric excess. nih.gov This strategy circumvents the need for pre-functionalized substrates and offers a more atom-economical route to valuable chiral building blocks. acs.orgresearchgate.net For a compound like (2-Chloroethyl)cyclobutane, this could enable the stereoselective introduction of substituents at various positions on the ring, leading to a diverse array of chiral analogs.

Photoredox catalysis has emerged as a powerful tool for the synthesis of cyclobutanes under mild conditions. nih.gov Future work will likely explore the use of novel photosensitizers and catalytic cycles to drive previously inaccessible transformations. For instance, the photoredox-catalyzed radical addition-polar cyclization cascade has been shown to be effective for the synthesis of functionalized cyclobutanes from haloalkyl alkenes. nih.gov This methodology could be adapted for the synthesis of (2-Chloroethyl)cyclobutane derivatives from readily available starting materials.

Organocatalysis also holds significant potential for the asymmetric synthesis and transformation of cyclobutane derivatives. Chiral amines, phosphoric acids, and other small organic molecules can catalyze a variety of reactions, including cycloadditions and functional group transformations, with high stereoselectivity. organic-chemistry.org The development of new organocatalysts with enhanced activity and broader substrate scope will be crucial for the synthesis of complex cyclobutanes.

| Catalytic Approach | Description | Potential Application for (2-Chloroethyl)cyclobutane |

| Enantioselective C-H Functionalization | Direct, stereoselective introduction of functional groups at C-H bonds. nih.govacs.orgresearchgate.net | Synthesis of chiral derivatives with substituents at various ring positions. |

| Photoredox Catalysis | Use of light and a photosensitizer to initiate radical-based transformations. nih.gov | Synthesis from haloalkyl alkene precursors under mild conditions. |

| Organocatalysis | Use of small, chiral organic molecules to catalyze asymmetric reactions. organic-chemistry.org | Enantioselective synthesis and functionalization of the cyclobutane ring. |

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. acs.org In the context of cyclobutane chemistry, advanced computational modeling will play an increasingly important role in the design of new synthetic routes and the prediction of reactivity.

One key area of application is the elucidation of reaction mechanisms. acs.org DFT calculations can be used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. acs.orgarxiv.org This information is invaluable for understanding why certain reactions proceed with high selectivity and for predicting the outcome of new, untested reactions. For example, computational studies have been used to rationalize the stereochemical outcome of cyclobutane formation from pyrrolidines by analyzing the stability of radical intermediates. acs.org

Computational models can also be used to design new catalysts and predict their efficacy. By modeling the interaction between a catalyst and a substrate, it is possible to understand the origins of stereoselectivity and to design new catalysts with improved performance. mdpi.com This in-silico approach can significantly accelerate the discovery of new catalytic systems for the synthesis and transformation of cyclobutane derivatives.

Furthermore, computational methods can be employed to predict the reactivity of unknown or hypothetical cyclobutane derivatives. illinois.edunih.gov By calculating properties such as bond dissociation energies, frontier molecular orbital energies, and electrostatic potential maps, it is possible to gain insights into how a molecule like (2-Chloroethyl)cyclobutane might behave in different chemical environments. This predictive power can guide experimental efforts and prioritize the synthesis of molecules with desired properties.

Exploration of Undiscovered Rearrangement and Ring-Opening Pathways

The inherent ring strain of cyclobutanes makes them susceptible to a variety of rearrangement and ring-opening reactions. scholaris.ca While many such transformations are well-established, there remains significant scope for the discovery of novel and synthetically useful pathways.

Theoretical studies can play a crucial role in predicting and guiding the exploration of these undiscovered reactions. researchgate.net For instance, computational investigations into the thermal and photochemical ring-opening of cyclobutene have provided valuable insights into the underlying reaction dynamics and the factors that control the stereochemical outcome. illinois.edu Similar theoretical studies on functionalized cyclobutanes could reveal previously unknown rearrangement pathways that could be exploited for the synthesis of complex molecules.

The presence of a functionalized side chain, such as the 2-chloroethyl group in (2-Chloroethyl)cyclobutane, can significantly influence the course of rearrangement and ring-opening reactions. The chloroethyl group could participate in intramolecular reactions, leading to the formation of bicyclic or spirocyclic products. The development of catalytic systems that can selectively promote these novel pathways would be a significant advancement.

Furthermore, the exploration of mechanochemical ring-opening reactions, where mechanical force is used to induce a chemical transformation, is a nascent but exciting field. nih.gov Computational simulations can be used to model the effect of external forces on the potential energy surface of a reaction, providing a framework for understanding and predicting mechanochemical reactivity. nih.gov Applying these principles to cyclobutane derivatives could lead to the discovery of entirely new modes of reactivity.

| Reaction Type | Driving Force | Potential Outcome for (2-Chloroethyl)cyclobutane |

| Thermal Rearrangement | Heat | Formation of isomeric structures or ring-opened products. arxiv.org |

| Photochemical Ring-Opening | Light | Generation of reactive intermediates leading to new products. illinois.edu |

| Catalyst-Mediated Rearrangement | Transition metal or organocatalyst | Selective formation of complex molecular architectures. scholaris.ca |

| Mechanochemical Activation | Mechanical Force | Novel ring-opening pathways not accessible by thermal or photochemical means. nih.gov |

Integration with Sustainable Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. xjenza.org For the synthesis of complex molecules like functionalized cyclobutanes, the integration of sustainable practices is not only environmentally responsible but also often leads to more efficient and cost-effective processes.

Future research will focus on developing synthetic routes that minimize waste, reduce the use of hazardous reagents and solvents, and utilize renewable resources. xjenza.orgresearchgate.net The use of catalytic methods, as discussed in section 7.1, is inherently aligned with the principles of green chemistry as it reduces the amount of reagents required. nih.gov

Flow chemistry is another emerging technology that offers significant advantages in terms of sustainability and scalability. acs.org Continuous flow reactors can provide better control over reaction parameters, leading to higher yields and selectivities. Furthermore, they can enable the safe handling of hazardous intermediates and facilitate process automation. acs.org The development of continuous flow methods for the synthesis of (2-Chloroethyl)cyclobutane and its derivatives would represent a significant step towards a more sustainable manufacturing process.

The use of alternative energy sources, such as visible light in photoredox catalysis, is another key aspect of green synthetic design. nih.gov Additionally, the development of reactions that can be performed in environmentally benign solvents, such as water or bio-based solvents, will be a major focus of future research. The synthesis of tetra-substituted cyclobutane derivatives has been explored using green chemistry principles, highlighting the potential of this approach. researchgate.net

By embracing these sustainable chemistry principles, the future synthesis of (2-Chloroethyl)cyclobutane and other complex cyclobutane derivatives can be achieved in a manner that is both scientifically innovative and environmentally conscious.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products